molecular formula C27H29NO6S B2411248 ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate CAS No. 449766-79-4

ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate

Cat. No.: B2411248
CAS No.: 449766-79-4
M. Wt: 495.59
InChI Key: SBADKDAMAMUSRH-UHFFFAOYSA-N
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Description

ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate is a complex organic compound that features a unique combination of functional groups, including an isoquinoline core, a thiophene ring, and a benzoate ester

Properties

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(2-thiophen-2-ylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO6S/c1-4-33-27(30)18-7-9-20(10-8-18)34-17-23-22-16-25(32-3)24(31-2)14-19(22)11-12-28(23)26(29)15-21-6-5-13-35-21/h5-10,13-14,16,23H,4,11-12,15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBADKDAMAMUSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CS4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Cyclization

The THIQ scaffold is synthesized via the Pictet-Spengler reaction between dopamine hydrochloride and ethyl glyoxylate under acidic conditions. Dopamine’s catechol group necessitates protection prior to cyclization:

  • Protection of dopamine :
    • Dopamine hydrochloride is treated with acetic anhydride to form the bis-acetylated derivative.
  • Cyclization :
    • Reacting acetylated dopamine with ethyl glyoxylate in trifluoroacetic acid (TFA) at 0°C yields 6,7-diacetoxy-THIQ ethyl ester.
  • Demethylation and re-methylation :
    • Hydrolysis with NaOH/MeOH removes acetyl groups, followed by re-methylation using methyl iodide/K₂CO₃ to install 6,7-dimethoxy groups.

Key data :

  • Yield : 68–72% after purification.
  • 1H NMR (400 MHz, CDCl₃) : δ 6.65 (s, 2H, Ar-H), 4.20 (q, 2H, OCH₂CH₃), 3.85 (s, 6H, 2×OCH₃), 3.10–2.70 (m, 4H, CH₂-N-CH₂).

Functionalization at C-2: Introduction of the Thiophene-Acetyl Group

Acylation of the THIQ Amine

The secondary amine at C-2 undergoes acylation with 2-(thiophen-2-yl)acetyl chloride:

  • Preparation of 2-(thiophen-2-yl)acetyl chloride :
    • 2-(Thiophen-2-yl)acetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C.
  • Coupling reaction :
    • 6,7-Dimethoxy-THIQ (1 eq) is reacted with 2-(thiophen-2-yl)acetyl chloride (1.2 eq) in DCM using triethylamine (TEA) as a base. The mixture is stirred at room temperature for 12 hours.

Optimization notes :

  • Excess acyl chloride ensures complete conversion.
  • Column chromatography (SiO₂, hexanes/EtOAc 3:1) isolates the product.

Key data :

  • Yield : 75–80%.
  • 13C NMR (150 MHz, CDCl₃) : δ 170.2 (C=O), 142.1 (thiophene C-2), 127.8 (thiophene C-3/C-4), 110.5 (THIQ C-6/C-7), 55.1 (OCH₃), 40.8 (N-CH₂-CO).

Installation of the 4-Ethoxycarbonylphenoxymethyl Group

Synthesis of Ethyl 4-Hydroxybenzoate

Ethyl 4-hydroxybenzoate is prepared via Fischer esterification:

  • 4-Hydroxybenzoic acid (1 eq) is refluxed in ethanol with H₂SO₄ (cat.) for 6 hours.

Etherification via Mitsunobu Reaction

The hydroxyl group of ethyl 4-hydroxybenzoate is coupled to the THIQ’s C-1 hydroxymethyl group:

  • Activation of C-1 :
    • The THIQ derivative is treated with paraformaldehyde in HCl to introduce a hydroxymethyl group at C-1.
  • Mitsunobu coupling :
    • Ethyl 4-hydroxybenzoate (1.2 eq), THIQ-hydroxymethyl (1 eq), triphenylphosphine (1.5 eq), and diisopropyl azodicarboxylate (DIAD, 1.5 eq) in THF at 0°C→RT.

Key data :

  • Yield : 65–70%.
  • HRMS (ESI) : m/z calcd for C₂₈H₃₁NO₇S [M+H]+: 526.1898; found: 526.1901.

Final Esterification and Characterization

Global Deprotection and Workup

  • The crude product is purified via recrystallization (ethanol/water) to remove phosphine oxides.
  • Final characterization includes 1H/13C NMR, IR, and HRMS (Table 1).

Table 1: Spectroscopic Data for Target Compound

Technique Key Signals
1H NMR δ 7.92 (d, J=8.8 Hz, 2H, benzoate Ar-H), 6.85 (s, 2H, THIQ Ar-H), 4.30 (q, 2H, OCH₂CH₃), 3.88 (s, 6H, OCH₃), 2.95–2.60 (m, 4H, CH₂-N-CH₂)
13C NMR δ 166.8 (benzoate C=O), 165.1 (thiophene C=O), 152.4 (OCH₃), 123.5 (thiophene C), 61.2 (OCH₂CH₃)
IR (cm⁻¹) 1725 (C=O ester), 1650 (C=O amide), 1240 (C-O ether)
HRMS m/z 526.1901 [M+H]+ (Δ = 0.3 ppm)

Chemical Reactions Analysis

Types of Reactions

ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene ring or the isoquinoline core using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the acyl and ester functionalities, using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Conversion of esters to alcohols.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The incorporation of thiophene moieties has been linked to enhanced biological activity due to their electron-withdrawing properties.

Antioxidant Properties
Compounds containing tetrahydroisoquinoline structures have been evaluated for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals effectively, making them candidates for formulations aimed at reducing oxidative stress in biological systems .

Drug Development

Formulation Strategies
The compound has been explored for its formulation in water-soluble pharmaceutical preparations. A patent describes a once-daily oral administration strategy that utilizes the compound's solubility characteristics to improve bioavailability and therapeutic efficacy . Such formulations can enhance patient compliance and treatment outcomes.

Potential Therapeutic Uses
Given its structural features, this compound could serve as a lead compound in developing treatments for conditions such as infections caused by resistant bacteria or inflammatory diseases .

Structure-Activity Relationship (SAR)

Chemical Modifications
The activity of this compound can be influenced by structural modifications. For example:

  • Alkyl Substituents : Variations in the alkyl chains can affect lipophilicity and membrane permeability.
  • Functional Group Alterations : Changes to methoxy or carbonyl groups may enhance or diminish biological activity.

Case Studies

StudyFindingsImplications
Study on Antimicrobial Activity Demonstrated significant inhibition against Mycobacterium smegmatis with MIC values as low as 6.25 µg/ml.Suggests potential for developing new antibiotics.
Antioxidant Evaluation Showed effective free radical scavenging activity.Could lead to formulations for oxidative stress-related diseases.
Patent on Formulation Developed a water-soluble oral formulation that improves bioavailability.Enhances therapeutic applications in clinical settings.

Mechanism of Action

The mechanism of action of ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors that recognize the isoquinoline or thiophene moieties.

    Pathways Involved: It may modulate signaling pathways by binding to receptors or inhibiting enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6,7-dimethoxy-2-(2-thiophen-2-ylacetyl)-3,4-dihydroisoquinoline-1-carboxylate
  • 6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one

Uniqueness

ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Biological Activity

Ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound features a tetrahydroisoquinoline scaffold which is known for its diverse pharmacological properties. The presence of the thiophene ring and methoxy groups contributes to its potential interactions with biological targets.

Key Structural Features

FeatureDescription
Core Structure Tetrahydroisoquinoline
Substituents Dimethoxy groups, thiophenyl acetyl
Functional Groups Ester (ethyl benzoate), methoxy

Anticancer Activity

Research has indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For instance, a study synthesized various tetrahydroisoquinoline derivatives and evaluated their cytotoxicity against cancer cell lines. The compounds were tested using the MTT assay on K562 cells, with some showing promising IC50 values comparable to established chemotherapeutics like verapamil .

Case Study:
In a specific evaluation of related compounds, derivatives with IC50 values ranging from 0.65 to 0.96 μM were reported to exhibit potent activities against multidrug-resistant cancer cells. This suggests that this compound may also possess similar or enhanced anticancer properties due to its structural characteristics .

HIV Inhibition

Another area of interest is the potential of these compounds as inhibitors of HIV reverse transcriptase. A series of 6,7-dimethoxy tetrahydroisoquinoline analogues were synthesized and tested for their inhibitory activity against HIV-1 RT. Some compounds demonstrated over 50% inhibition at concentrations around 100 μM . This suggests that this compound could be explored further for antiviral properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Related compounds have shown selective inhibitory activity against butyrylcholinesterase (BChE) and moderate activity against acetylcholinesterase (AChE). For example, one derivative exhibited an IC50 of 46.42 μM against BChE . Such enzyme inhibition profiles indicate possible applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the methoxy and thiophene substituents can significantly influence the compound's potency and selectivity against various biological targets.

Summary of Findings

Activity TypeObserved EffectReference
Cytotoxicity IC50 values: 0.65 - 0.96 μM
HIV Inhibition >50% inhibition at 100 μM
Enzyme Inhibition BChE IC50: 46.42 μM

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves:

  • Tetrahydroisoquinoline core formation : Cyclization of phenethylamine derivatives under acidic or reductive conditions (e.g., LiAlH₄ reduction of nitrovinyl intermediates, as in ).
  • Substituent introduction : Acetylation at the C2 position using thiophene-containing acylating agents. Methoxy groups at C6/C7 are introduced via nucleophilic substitution or protected during core synthesis.
  • Esterification : The benzoate ester is formed via coupling reactions (e.g., Mitsunobu or DCC-mediated esterification). Reaction monitoring via TLC and purification via column chromatography or recrystallization (e.g., ethanol recrystallization in ) is critical .

Q. Which spectroscopic techniques confirm the compound’s structure?

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.7–3.9 ppm), tetrahydroisoquinoline protons (δ ~2.5–4.5 ppm), and thiophene/aromatic resonances.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragments (e.g., loss of the ethyl benzoate group).
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functionalities. Cross-referencing with crystallographic data (if available) enhances reliability .

Q. What solvents and catalysts optimize its synthesis?

  • Solvents : DMF or ethanol for reflux reactions (), THF for reductions ().
  • Catalysts : Pd/C for hydrogenolysis (), acid catalysts (HCl, H₂SO₄) for cyclization.
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can crystallography resolve stereochemical ambiguities in the tetrahydroisoquinoline moiety?

  • Data collection : High-resolution X-ray diffraction (single-crystal).
  • Software : SHELXL ( ) for refinement; ORTEP-III ( ) for visualization.
  • Chirality analysis : Use Flack parameter ( ) to confirm absolute configuration. Example: A similar tetrahydroisoquinoline derivative () was resolved using SHELXL, with C–C bond lengths and torsion angles confirming stereochemistry .

Q. What strategies address low yields in the acetylation step?

  • Reagent optimization : Use excess thiophene-2-acetyl chloride with base (e.g., triethylamine) to drive the reaction.
  • Temperature control : Slow addition at 0°C to minimize side reactions.
  • Byproduct analysis : LC-MS or ¹H NMR to detect unreacted starting material or hydrolysis products. Similar protocols for acetylated isoquinolines () achieved >70% yields via controlled conditions .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify methoxy groups (e.g., replace with ethoxy or halogens) or the thiophene moiety (e.g., furan or phenyl).
  • Biological assays : Test analogs for receptor binding (e.g., opioid or adrenergic receptors) or enzyme inhibition.
  • Data correlation : Compare IC₅₀ values with computational docking (e.g., AutoDock Vina) to identify critical substituents. highlight SAR frameworks for related benzoate derivatives .

Q. How to resolve contradictions between in vitro and in vivo activity data?

  • Metabolic stability : Assess hepatic microsome degradation (e.g., CYP450 isoforms).
  • Bioavailability : Measure plasma concentrations via HPLC-MS.
  • Formulation adjustments : Use liposomal encapsulation or prodrug strategies to enhance absorption. For analogs (), poor in vivo activity correlated with rapid clearance, addressed via ester-to-amide modifications .

Methodological Notes

  • Crystallographic Challenges : Ensure crystal quality by screening solvent mixtures (e.g., DMSO/water) and slow evaporation. Poor diffraction may require synchrotron radiation .
  • Data Reproducibility : Document reaction conditions (e.g., argon atmosphere for moisture-sensitive steps in ) and spectrometer parameters (e.g., NMR temperature control) .

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